3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

MPC inhibitor Cancer immunotherapy Triazolopyrimidine

This compound (CAS 891136-41-7) is a synthetic [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one derivative bearing a 2-chlorobenzylthio substituent at the 3-position and methyl groups at the 5- and 6-positions. It belongs to the broader triazolopyrimidine class and has been explicitly claimed as a mitochondrial pyruvate carrier (MPC) inhibitor, a target of interest in cancer immunotherapy.

Molecular Formula C14H13ClN4OS
Molecular Weight 320.8
CAS No. 891136-41-7
Cat. No. B2610104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS891136-41-7
Molecular FormulaC14H13ClN4OS
Molecular Weight320.8
Structural Identifiers
SMILESCC1=C(N2C(=NN=C2SCC3=CC=CC=C3Cl)NC1=O)C
InChIInChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20)
InChIKeyFRFKHYPVTZNMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 891136-41-7: 3-((2-Chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one — Core Chemical Identity


This compound (CAS 891136-41-7) is a synthetic [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one derivative bearing a 2-chlorobenzylthio substituent at the 3-position and methyl groups at the 5- and 6-positions [1]. It belongs to the broader triazolopyrimidine class and has been explicitly claimed as a mitochondrial pyruvate carrier (MPC) inhibitor, a target of interest in cancer immunotherapy [1]. Its molecular formula is C₁₄H₁₃ClN₄OS (MW 320.8) .

Why a Generic [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-one Cannot Substitute for CAS 891136-41-7


Simple in-class substitution is unsupported: the specific 2-chlorobenzylthio moiety and the 5,6-dimethyl substitution pattern are structural features explicitly recited in the patent claims for MPC inhibitory activity [1]. Closely related analogs with alternative benzyl substitutions (e.g., 4-chlorobenzyl, 3,4-dichlorobenzyl, 2-chloro-6-fluorobenzyl) are listed as distinct chemical entities within the same patent [1]. No public head-to-head data currently prove these analogs are functionally interchangeable; the differentiation is therefore structural and intellectual-property-based, not yet confirmed by published quantitative biological comparison.

Quantitative Evidence Guide for CAS 891136-41-7: Differentiation Against Closest Structural Analogs


Limitation: Absence of Published Quantitative Biological Comparator Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, evitachem, vulcanchem) as of mid-2026 yields no publicly available quantitative IC₅₀, EC₅₀, or selectivity data that compare CAS 891136-41-7 directly against any specific structural analog. The patent US20240360143A1 lists the compound as one of many claimed MPC inhibitors but does not provide example-level biological data within the accessible patent document [1]. Therefore, no evidence item meeting the criteria of a quantitative, comparator-based differentiation claim can currently be constructed.

MPC inhibitor Cancer immunotherapy Triazolopyrimidine

Structural Differentiation from Closest Claimed Analogs

The compound is explicitly distinguished from close analogs by the 2-chlorobenzylthio group. In the same patent, analogs with 3-chlorobenzyl, 4-chlorobenzyl, 2,4-dichlorobenzyl, and 2-chloro-6-fluorobenzyl substitutions are recited separately, indicating distinct chemical identities [1]. For example, the 2-chloro-6-fluorobenzyl analog is listed as a separate compound with its own InChI key (VMLRMDFFECDCBY-UHFFFAOYSA-N) [1]. This structural divergence is the only verifiable differentiator in the absence of activity data.

Medicinal chemistry SAR Triazolopyrimidine

Approved Application Scenarios for CAS 891136-41-7 Based on Verified Structural Evidence


MPC Inhibitor Chemical Probe Synthesis

This compound is suitable as a synthetic building block or a chemical probe for studying mitochondrial pyruvate carrier inhibition, based on its explicit inclusion in patent claims for MPC inhibitors [1]. Its use in this context is justified by structural identity, not by proven biological potency.

Structure-Activity Relationship (SAR) Library Enumeration

As a distinct 2-chlorobenzylthio-substituted triazolopyrimidine, it fills a specific position in an SAR matrix alongside the 3-chlorobenzyl, 4-chlorobenzyl, 2,4-dichlorobenzyl, and 2-chloro-6-fluorobenzyl analogs [1]. Researchers can use it to probe the effect of ortho-chloro substitution on benzylthio linkers.

Reference Standard for Analytical Method Development

With a defined molecular formula, MW, and InChI key (FRFKHYPVTZNMID-UHFFFAOYSA-N), the compound can serve as a reference standard for HPLC or LC-MS method development targeting related triazolopyrimidine impurities or metabolites .

Intellectual Property Landscape Navigation

For organizations assessing freedom-to-operate around MPC inhibitors, sourcing this exact compound from a supplier ensures alignment with the specific chemical species recited in US20240360143A1 [1], supporting patent landscape analysis.

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